Cas no 942883-81-0 (2-{2-1-(3-methylphenyl)-5-oxopyrrolidin-3-yl-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide)

2-{2-1-(3-methylphenyl)-5-oxopyrrolidin-3-yl-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- F3365-6210
- STK884136
- 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide
- VU0612287-1
- AKOS000271984
- Z295463100
- 2-[2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide
- 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-di(propan-2-yl)acetamide
- AKOS016040579
- N,N-bis(methylethyl)-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazo lyl}acetamide
- 942883-81-0
- N,N-diisopropyl-2-(2-(5-oxo-1-(m-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide
- N,N-Bis(1-methylethyl)-2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazole-1-acetamide
- 2-{2-1-(3-methylphenyl)-5-oxopyrrolidin-3-yl-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide
-
- Inchi: 1S/C26H32N4O2/c1-17(2)30(18(3)4)25(32)16-29-23-12-7-6-11-22(23)27-26(29)20-14-24(31)28(15-20)21-10-8-9-19(5)13-21/h6-13,17-18,20H,14-16H2,1-5H3
- InChI Key: VLWHZFNSLJVBPT-UHFFFAOYSA-N
- SMILES: C1(C2CC(=O)N(C3=CC=CC(C)=C3)C2)N(CC(N(C(C)C)C(C)C)=O)C2=CC=CC=C2N=1
Computed Properties
- Exact Mass: 432.25252628g/mol
- Monoisotopic Mass: 432.25252628g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 673
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 58.4Ų
Experimental Properties
- Density: 1.18±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 689.1±55.0 °C(Predicted)
- pka: 4.44±0.10(Predicted)
2-{2-1-(3-methylphenyl)-5-oxopyrrolidin-3-yl-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3365-6210-10mg |
2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide |
942883-81-0 | 90%+ | 10mg |
$79.0 | 2023-07-27 | |
Life Chemicals | F3365-6210-40mg |
2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide |
942883-81-0 | 90%+ | 40mg |
$140.0 | 2023-07-27 | |
Life Chemicals | F3365-6210-2mg |
2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide |
942883-81-0 | 90%+ | 2mg |
$59.0 | 2023-07-27 | |
Life Chemicals | F3365-6210-5μmol |
2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide |
942883-81-0 | 90%+ | 5μmol |
$63.0 | 2023-07-27 | |
Life Chemicals | F3365-6210-10μmol |
2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide |
942883-81-0 | 90%+ | 10μmol |
$69.0 | 2023-07-27 | |
Life Chemicals | F3365-6210-5mg |
2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide |
942883-81-0 | 90%+ | 5mg |
$69.0 | 2023-07-27 | |
Life Chemicals | F3365-6210-30mg |
2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide |
942883-81-0 | 90%+ | 30mg |
$119.0 | 2023-07-27 | |
Life Chemicals | F3365-6210-1mg |
2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide |
942883-81-0 | 90%+ | 1mg |
$54.0 | 2023-07-27 | |
Life Chemicals | F3365-6210-15mg |
2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide |
942883-81-0 | 90%+ | 15mg |
$89.0 | 2023-07-27 | |
Life Chemicals | F3365-6210-25mg |
2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide |
942883-81-0 | 90%+ | 25mg |
$109.0 | 2023-07-27 |
2-{2-1-(3-methylphenyl)-5-oxopyrrolidin-3-yl-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide Related Literature
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
Additional information on 2-{2-1-(3-methylphenyl)-5-oxopyrrolidin-3-yl-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide
2-{2-[1-(3-Methylphenyl)-5-Oxopyrrolidin-3-Yl]-1H-1,3-Benzodiazol-1-Yl}-N,N-Bis(propan-2-Yl)Acetamide: A Comprehensive Overview
The compound with CAS No. 942883-81-0, named 2-{2-[1-(3-Methylphenyl)-5-Oxopyrrolidin-3-Yl]-1H-1,3-Benzodiazol-1-Yl}-N,N-Bis(propan-2-Yl)Acetamide, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a benzodiazole ring system, a pyrrolidinone moiety, and an acetamide group. The benzodiazole core is a heterocyclic aromatic compound known for its stability and versatility in chemical reactions. The pyrrolidinone group adds a lactam functionality, which can influence the compound's solubility and reactivity. The acetamide group further enhances the molecule's functional diversity, making it a promising candidate for drug design and material science applications.
Recent studies have highlighted the importance of such compounds in medicinal chemistry. For instance, the benzodiazole framework has been extensively explored for its potential as a scaffold in anti-cancer drug development. The pyrrolidinone moiety has been shown to improve the bioavailability of drugs by enhancing their solubility and permeability. Additionally, the acetamide group can act as a bioisostere in drug design, offering a balance between lipophilicity and hydrophilicity. These properties make this compound a valuable tool in the development of novel therapeutic agents.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the benzodiazole ring through condensation reactions, followed by the incorporation of the pyrrolidinone moiety via cyclization. The final step involves the introduction of the acetamide group through amide bond formation. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives of this compound, which are crucial for studying its stereochemical effects in biological systems.
In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes. In material science, its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Furthermore, its structural complexity makes it an interesting model system for studying supramolecular chemistry and self-assembling materials.
Recent research has also focused on understanding the interaction of this compound with biological systems. Studies using computational chemistry have revealed that the benzodiazole core plays a critical role in binding to target proteins, while the pyrrolidinone moiety enhances molecular flexibility. Experimental data from cell culture studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cells, suggesting its potential as a targeted therapy agent.
Looking ahead, the development of derivatives with enhanced pharmacokinetic properties is expected to expand the utility of this compound further. Researchers are exploring modifications to the acetamide group to improve its stability in vivo while maintaining its biological activity. Additionally, efforts are underway to investigate its potential as a radiosensitizer in cancer therapy, leveraging its ability to enhance the effects of ionizing radiation on tumor cells.
In conclusion, 2-{2-[1-(3-Methylphenyl)-5-Oxopyrrolidin-3-Yl]-1H-1,3-Benzodiazol-1-Yl}-N,N-Bis(propan-2-Yl)Acetamide represents a significant advancement in organic synthesis and medicinal chemistry. Its unique structure and versatile functional groups make it a valuable asset in both academic research and industrial applications. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the development of innovative solutions across multiple disciplines.
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